2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester
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Overview
Description
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester is an organic compound with the molecular formula C21H26O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group and a phenyl-hexyl chain. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester typically involves the esterification of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid+MethanolAcid Catalyst2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of cleanroom facilities ensures that the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid.
Reduction: Formation of 2-Methoxy-6-(6-phenyl-hexyl)-benzyl alcohol.
Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy and phenyl-hexyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid: The parent acid form of the ester.
2-Methoxy-6-(6-phenyl-hexyl)-benzyl alcohol: The reduced form of the ester.
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
Uniqueness
2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the phenyl-hexyl chain provides hydrophobic interactions that can influence its binding to molecular targets.
Properties
IUPAC Name |
methyl 2-methoxy-6-(6-phenylhexyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16H,3-4,6,9,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKCSRDSVDVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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